Ethyl 2-hydroxyisobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4667. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

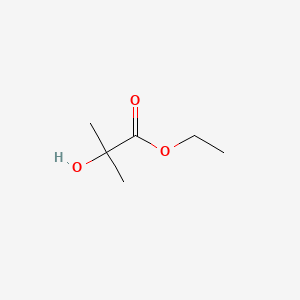

2D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUIDHWFLMPAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073885 | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-55-7 | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-hydroxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXYISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1530MCV3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-hydroxyisobutyrate CAS number and properties

An In-depth Technical Guide to Ethyl 2-Hydroxyisobutyrate

This compound is a valuable organic compound primarily utilized as a synthetic building block in various chemical industries. For researchers and professionals in drug development and materials science, its significance is most pronounced as a precursor to key reagents in controlled polymerization processes. This guide provides a comprehensive overview of its properties, synthesis, and critical applications.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 80-55-7 |

| IUPAC Name | ethyl 2-hydroxy-2-methylpropanoate |

| Molecular Formula | C₆H₁₂O₃ |

| InChI Key | GFUIDHWFLMPAGY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)O |

| Synonyms | Ethyl 2-hydroxy-2-methylpropionate, Ethyl α-hydroxyisobutyrate, 2-Hydroxyisobutyric acid ethyl ester |

Physicochemical and Safety Data

The physical and chemical properties of this compound are detailed below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Fisher Scientific |

| Boiling Point | 149-150 °C | Fisher Scientific |

| Density | 0.965 g/mL | Stenutz |

| Refractive Index | 1.407 @ 20°C | Stenutz |

Safety Information: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the Fischer esterification of 2-hydroxyisobutyric acid with ethanol, using a strong acid catalyst like sulfuric acid.[2]

Materials:

-

2-hydroxyisobutyric acid (5.0 g, 48 mmol)

-

Ethanol (100 mL)

-

Concentrated sulfuric acid (130 μL, 2.4 mmol)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Protocol:

-

A solution of 2-hydroxyisobutyric acid in ethanol is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux and maintained for 24 hours under an inert atmosphere.[2]

-

After cooling, the solvent (ethanol) is removed under reduced pressure.

-

The resulting residue is taken up in deionized water (100 mL).[2]

-

The aqueous solution is extracted three times with dichloromethane (3 x 50 mL).[2]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.[2]

Application in Drug Development and Polymer Chemistry

While this compound has applications as a fragrance ingredient, its most significant role for researchers is as a precursor to Ethyl 2-bromoisobutyrate , a widely used initiator in Atom Transfer Radical Polymerization (ATRP) .[3] ATRP is a powerful controlled polymerization technique used to synthesize well-defined polymers with specific architectures, molecular weights, and functionalities. These polymers are crucial in advanced applications, including the development of drug delivery systems, hydrogels, and biocompatible materials.

The conversion of the tertiary alcohol in this compound to a tertiary bromide is a standard synthetic transformation. This is typically achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The resulting Ethyl 2-bromoisobutyrate serves as a highly efficient initiator for the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates.

The logical workflow from the base molecule to a functional polymer is outlined in the diagram below.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric acid. The primary method detailed is the Fischer-Speier esterification, a fundamental and widely used reaction in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable ester compound with applications as a solvent and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis from 2-hydroxyisobutyric acid is a classic example of esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.[3] The most common and direct method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to drive the reaction between 2-hydroxyisobutyric acid and ethanol.[4][5][6]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The mechanism involves several key steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[7]

The subsequent steps include the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester.[7] The overall reaction is an equilibrium process. To favor the formation of the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed.[3][5]

Experimental Protocols

Two primary protocols are presented below, utilizing different acid catalysts.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a documented procedure and provides a straightforward method for the synthesis of this compound.[8]

Materials:

-

2-hydroxyisobutyric acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyisobutyric acid (5.0 g, 48 mmol) in ethanol (100 mL).[8]

-

Carefully add concentrated sulfuric acid (130 µL, 2.4 mmol) to the solution.[8]

-

Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.[8]

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[8]

-

Dissolve the residue in water (100 mL).[8]

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).[8]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless liquid.[8]

Protocol 2: Synthesis using Organic Sulfonic Acid Catalyst

This protocol utilizes an organic sulfonic acid, which can offer milder reaction conditions and improved selectivity.[1]

Materials:

-

2-hydroxyisobutyric acid

-

Ethanol

-

Methanesulfonic acid

-

Benzene (as an azeotropic agent)

-

Apparatus with a Dean-Stark trap or equivalent decanter

Procedure:

-

To a reactor equipped with a distillation tube and a decanter, add 2-hydroxyisobutyric acid (104 g, 1 mol), ethanol (69 g, 1.5 mol), and benzene (10 g).[1]

-

Add methanesulfonic acid (1 g) as the catalyst.[1]

-

Heat the mixture to reflux. The water produced as a byproduct will be removed from the system as an azeotrope with benzene.[1]

-

Continue the reaction for 4 hours, monitoring the conversion of the starting material.[1]

-

Upon completion, the product can be isolated and purified, typically through distillation.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Parameter | Method 1: Sulfuric Acid[8] | Method 2: Methanesulfonic Acid[1] |

| Reactants | 2-hydroxyisobutyric acid, Ethanol | 2-hydroxyisobutyric acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid | Methanesulfonic Acid |

| Reaction Time | 24 hours | 4 hours |

| Temperature | Reflux | Reflux |

| Conversion | Not specified | 75% |

| Selectivity | Not specified | 99% |

| Yield | 71% | Not specified |

Table 2: Spectroscopic Data for this compound[8]

| Analysis | Result |

| Appearance | Colorless, volatile liquid |

| IR (νmax, cm-1) | 3056, 2984, 1725, 1264, 1181, 732 |

| 1H NMR (300MHz, CDCl3), δ (ppm) | 1.26 (3H, t, J=7.1Hz), 1.39 (6H, s), 3.16 (1H, bs), 4.19 (2H, q, J=7.1Hz) |

| 13C NMR (75MHz, CDCl3), δ (ppm) | 14.2, 27.2, 61.8, 72.0, 177.5 |

| LRMS (+ESI) m/z | 155.1 ([M+Na]+ 100%) |

Mandatory Visualizations

Diagram 1: Fischer-Speier Esterification Mechanism

References

- 1. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]

- 2. This compound CAS#: 80-55-7 [m.chemicalbook.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-Hydroxyisobutyrate: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2-hydroxyisobutyrate, detailing its structural formula, isomers, physicochemical properties, and relevant experimental protocols. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Structural Formula of this compound

This compound, also known as ethyl 2-hydroxy-2-methylpropanoate, is an organic compound with the molecular formula C₆H₁₂O₃. It is the ethyl ester of 2-hydroxyisobutyric acid.[1][2] The molecule features a central quaternary carbon atom bonded to a hydroxyl group, an ethyl ester group, and two methyl groups.

Below is a diagram illustrating the structural formula of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-hydroxyisobutyrate (CAS No. 80-55-7), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 3.5 (approx.) | s (broad) | 1H | -OH |

| 1.45 | s | 6H | -C(CH₃)₂ |

| 1.25 | t | 3H | -OCH₂CH₃ |

| Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 177 (approx.) | C=O (Ester) |

| 73 (approx.) | -C(CH₃)₂ |

| 62 (approx.) | -OCH₂CH₃ |

| 26 (approx.) | -C(CH₃)₂ |

| 14 (approx.) | -OCH₂CH₃ |

| Solvent: CDCl₃.[2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3500 (broad) | O-H stretch (alcohol) |

| 2980-2940 | C-H stretch (alkane) |

| 1735-1715 | C=O stretch (ester) |

| 1260-1000 | C-O stretch |

| Sample form: Liquid film.[3] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Plausible Fragment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 117 | Low | [M - CH₃]⁺ |

| 89 | Moderate | [M - OC₂H₅]⁺ |

| 59 | 100 | [C(OH)(CH₃)₂]⁺ |

| 43 | High | [C(CH₃)₂]⁺ |

| Ionization Method: Electron Ionization (EI) at 75 eV.[4][5] |

Experimental Protocols

The following sections detail standardized methods for acquiring the spectroscopic data presented above.

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[6] For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).

References

- 1. This compound(80-55-7) 1H NMR [m.chemicalbook.com]

- 2. This compound(80-55-7) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(80-55-7) IR Spectrum [m.chemicalbook.com]

- 4. This compound(80-55-7) MS [m.chemicalbook.com]

- 5. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester [webbook.nist.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

Physical and chemical properties of Ethyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-hydroxyisobutyrate, a key organic compound with applications in various scientific fields, including pharmaceuticals and materials science.[1] This document details its characteristics, synthesis, and safety protocols to support its effective and safe use in research and development.

Chemical Identity and Physical Properties

This compound, also known as ethyl 2-hydroxy-2-methylpropanoate, is a clear, colorless liquid.[1][2] It is recognized for its role as a solvent for nitrocellulose and cellulose acetate and as an intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [2][3][4] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| CAS Number | 80-55-7 | [2][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |

| Boiling Point | 149-150 °C | [1][3] |

| Melting Point | 78 °C | [1] |

| Density | 0.965 - 0.98 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.408 | [1][3] |

| Flash Point | 41-44 °C (111-112 °F) | [1][3] |

| Purity | >98.0% (GC) |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of this compound. The following tables summarize its key spectral data.

Table 2: ¹H NMR Spectroscopic Data (300MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.26 | Triplet (t) | 3H | -OCH₂CH₃ |

| 1.39 | Singlet (s) | 6H | -C(CH₃ )₂OH |

| 3.16 | Broad Singlet (bs) | 1H | -OH |

| 4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (75MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂C H₃ |

| 27.2 | -C(C H₃)₂OH |

| 61.8 | -OC H₂CH₃ |

| 72.0 | -C (CH₃)₂OH |

| 177.5 | C =O |

Table 4: Infrared (IR) Spectroscopic Data (neat) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3056 | C-H stretch (sp³) |

| 2984 | C-H stretch (sp³) |

| 1725 | C=O stretch (ester) |

| 1264 | C-O stretch |

| 1181 | C-O stretch |

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 155.1 | [M+Na]⁺ |

Diagram 1: Key Spectroscopic Correlations for this compound

Caption: Correlation of functional groups in this compound with their NMR and IR signals.

Chemical Reactivity and Stability

This compound is stable under normal conditions.[5] It is a flammable liquid and vapor.[5] Incompatible materials include strong oxidizing agents and strong bases.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via Fischer esterification of 2-hydroxyisobutyric acid with ethanol.[2]

Materials:

-

2-hydroxyisobutyric acid (5.0g, 48mmol)

-

Ethanol (100mL)

-

Concentrated sulfuric acid (130μL, 2.4mmol)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-hydroxyisobutyric acid in ethanol in a round-bottom flask, add concentrated sulfuric acid.

-

Heat the mixture at reflux for 24 hours.

-

After cooling, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water.

-

Extract the aqueous solution with dichloromethane (3 x 50mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the final product.

References

An In-depth Technical Guide to Ethyl 2-hydroxyisobutyrate: Synonyms, Synthesis, and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-hydroxyisobutyrate, a versatile chemical compound. It includes a detailed list of its synonyms found in chemical literature, a representative experimental protocol for its synthesis, and a general workflow for chemical compound information retrieval. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a clear, colorless liquid with a variety of applications, including its use as a solvent for nitrocellulose and cellulose acetate, in organic synthesis, and in the pharmaceutical industry.[1] Accurate identification of this compound in literature and databases is crucial. The following table summarizes its various names and identifiers.

| Identifier Type | Value | Source |

| IUPAC Name | ethyl 2-hydroxy-2-methylpropanoate | [2][3][4][5] |

| CAS Registry Number | 80-55-7 | [1][2][3][4][6] |

| Synonym | Ethyl 2-hydroxy-2-methylpropionate | [3][4] |

| Synonym | Ethyl 2-methyllactate | [3][4] |

| Synonym | Ethyl alpha-hydroxyisobutyrate | [2][3][4][6] |

| Synonym | 2-Hydroxyisobutyric acid ethyl ester | [4] |

| Synonym | 2-Methyllactic acid ethyl ester | [3] |

| Systematic Name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | [2][6] |

| Molecular Formula | C6H12O3 | [2][3][4] |

| InChI Key | GFUIDHWFLMPAGY-UHFFFAOYSA-N | [3][6] |

| SMILES | CCOC(=O)C(C)(C)O | [3][5][6] |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 2-hydroxyisobutyric acid with ethanol. This method is commonly employed for the preparation of esters from carboxylic acids and alcohols.

2.1. Materials and Reagents

-

2-hydroxyisobutyric acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water

2.2. Procedure

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (48 mmol) of 2-hydroxyisobutyric acid in 100 mL of ethanol.[2]

-

Catalyst Addition : Carefully add 130 μL (2.4 mmol) of concentrated sulfuric acid to the solution.[2]

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2]

-

Work-up :

-

Drying and Isolation :

2.3. Characterization

The synthesized product can be characterized using various spectroscopic methods, such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.[2]

Workflow for Chemical Information Retrieval

The process of gathering comprehensive information about a chemical compound is a systematic endeavor. The following diagram illustrates a general workflow for retrieving chemical data, a process central to research and development in the chemical and pharmaceutical sciences.

References

A Technical Guide to High-Purity Ethyl 2-hydroxyisobutyrate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Ethyl 2-hydroxyisobutyrate, a key building block in pharmaceutical synthesis. This document outlines commercial suppliers, detailed specifications, relevant experimental protocols, and the biological context of a major drug synthesized using analogous precursors, offering valuable insights for researchers and professionals in drug development.

Commercial Suppliers and Specifications

The procurement of high-purity starting materials is a critical first step in pharmaceutical research and manufacturing. This compound is available from several reputable chemical suppliers. The following table summarizes the offerings from prominent vendors, providing a comparative overview of purity levels and analytical specifications.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method(s) | Additional Specifications |

| TCI America | This compound | 80-55-7 | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to Almost Colorless Clear Liquid[1] |

| Thermo Scientific Chemicals | This compound, 98% | 80-55-7 | ≥97.5% | Gas Chromatography (GC) | Identification (FTIR): Conforms, Refractive Index: 1.4065-1.4105 @ 20°C, Appearance: Clear colorless to pale yellow liquid[2] |

| Fisher Scientific (distributor for Thermo Scientific) | This compound, 98% | 80-55-7 | 98% | Not specified | - |

Application in Pharmaceutical Synthesis: The Fenofibrate Precursor Analogue

This compound and its structural analogues, such as isopropyl-(2-bromo-2-methyl)-propanoate, are pivotal intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the production of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. The following experimental protocol details the synthesis of fenofibric acid from precursors analogous to this compound, illustrating a key application in drug development.

Experimental Protocol: Synthesis of Fenofibric Acid

This protocol is adapted from established synthesis routes of fenofibric acid.[3]

Materials:

-

(4-chlorophenyl)(4-hydroxyphenyl)methanone

-

Isopropyl-(2-bromo-2-methyl)-propanoate (analogue of this compound)

-

Sodium Hydroxide (NaOH)

-

2-Butanone (Methyl Ethyl Ketone)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (15 mmol) in dry 2-butanone (60 mL), add NaOH (15 mmol).

-

Heat the reaction mixture under reflux for 1 hour.

-

Add isopropyl-(2-bromo-2-methyl)-propanoate (a structural analogue of this compound) in dry 2-butanone (15 mL) to the mixture.

-

Continue heating the mixture under reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, add 1 M NaOH (50 mL) to the reaction mixture and heat under reflux for an additional 4 hours to facilitate hydrolysis.

-

Cool the reaction mixture and partition the residue between water with brine (20 mL) and dichloromethane (80 mL).

-

The aqueous layer is acidified with HCl to a pH of 1-2, leading to the precipitation of fenofibric acid.

-

The precipitate is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield fenofibric acid.[5]

Logical Workflow for Fenofibric Acid Synthesis

Caption: A simplified workflow for the synthesis of Fenofibric Acid.

Biological Significance: The PPARα Signaling Pathway

Fenofibrate, derived from precursors like this compound, exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][6] Understanding this signaling pathway is essential for researchers in drug development targeting metabolic diseases.

Mechanism of Action:

-

Ligand Binding: Fenofibric acid, the active form of fenofibrate, acts as a ligand for PPARα.[2]

-

Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][7]

-

DNA Binding: This PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7]

-

Gene Transcription: This binding event recruits coactivator proteins, leading to the transcription of genes involved in lipid metabolism.[1]

Downstream Effects of PPARα Activation:

-

Increased Lipoprotein Lipase Activity: Upregulation of lipoprotein lipase, an enzyme that breaks down triglycerides in lipoproteins.[6][8]

-

Increased Fatty Acid Oxidation: Enhanced expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[2][8]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of lipoprotein lipase; its reduction further enhances triglyceride clearance.[8]

-

Increased Apolipoprotein A-I and A-II Synthesis: These are major components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.[2]

PPARα Signaling Pathway Diagram

Caption: The activation of the PPARα signaling pathway by Fenofibrate.

This technical guide provides a foundational understanding of high-purity this compound for professionals engaged in pharmaceutical innovation. From sourcing high-grade materials to understanding the molecular mechanisms of action of resulting therapeutics, this information is intended to support and accelerate the drug development process.

References

- 1. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ovid.com [ovid.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Hydroxyisobutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain C4-hydroxycarboxylic acid, has transitioned from being primarily recognized as a xenobiotic metabolite to a molecule of significant interest in metabolic research and biotechnology. Its natural occurrence spans across prokaryotes and eukaryotes, where it serves as a precursor to the widespread post-translational modification, lysine 2-hydroxyisobutyrylation (Khib). This modification plays a crucial role in regulating metabolism and gene expression. This technical guide provides a comprehensive overview of the natural distribution of 2-HIBA and its derivatives, delves into the intricate details of its biosynthetic pathways, and offers detailed experimental protocols for its study. Furthermore, it explores the signaling cascades influenced by 2-HIBA derivatives, providing a valuable resource for researchers and professionals in drug development and metabolic engineering.

Natural Occurrence of 2-Hydroxyisobutyric Acid and Its Derivatives

2-HIBA has been identified in a diverse range of biological systems, from microorganisms to mammals. Its endogenous levels can vary significantly depending on the organism, tissue, and metabolic state.

In Microorganisms

The metabolism of 2-HIBA has been primarily studied in bacteria, particularly in the context of xenobiotic degradation. For instance, in the betaproteobacterium Aquincola tertiaricarbonis L108, 2-HIBA is an intermediate in the degradation of the fuel oxygenate methyl tert-butyl ether (MTBE)[1][2]. Similarly, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade 2-HIBA[1]. While its role as a primary metabolite is less characterized, the presence of biosynthetic and metabolic pathways in various bacteria suggests a broader physiological significance[1]. Some gut bacteria have been shown to produce 2-hydroxybutyric acid, a related compound, and it is plausible that the gut microbiome contributes to the endogenous pool of 2-HIBA in mammals[3][4][5].

In Plants

The presence of 2-HIBA has been reported in plant species such as soybean (Glycine max) and pepper (Capsicum annuum)[1]. In the plant kingdom, it is considered an intermediate in the metabolism of benzoic acid and p-hydroxybenzoic acid[6]. The discovery of widespread lysine 2-hydroxyisobutyrylation on proteins involved in crucial metabolic pathways like photosynthesis further supports the endogenous presence and functional relevance of 2-HIBA in plants[1].

In Mammals

In mammals, 2-HIBA is an endogenous metabolite resulting from the catabolism of branched-chain amino acids and ketogenesis[1]. It can be detected in various biological fluids, including urine and blood plasma[3][7]. Elevated urinary levels of 2-HIBA have been linked to metabolic disorders such as obesity, hepatic steatosis, and type 2 diabetes, making it a potential biomarker for these conditions[1][7].

| Organism/System | Sample Type | Condition | Concentration Range |

| Actinomycetospora chiangmaiensis DSM 45062 | Culture Supernatant | Growth on 2-methylpropane-1,2-diol | Up to 3.3 mM (transient)[1] |

| Human | Urine | Associated with obesity and hepatic steatosis | Elevated levels reported[3][7] |

| Human | Urine | Associated with Type 2 Diabetes | Elevated levels reported[7] |

| Caenorhabditis elegans | Whole Organism | Supplemented with 10 mM 2-HIBA | Lifespan extension observed[8][9] |

| Various Gut Bacteria | in vitro cultures | Supplemented with precursors | Production of 2-hydroxybutyrate demonstrated[4][5] |

| Plants (e.g., Soybean, Pepper) | Tissues | Normal | Present as an intermediate[1][6] |

Table 1: Quantitative Data on the Natural Occurrence of 2-Hydroxyisobutyric Acid. Note: Quantitative data for endogenous 2-HIBA in many organisms under normal physiological conditions are not yet extensively reported.

Biosynthesis of 2-Hydroxyisobutyric Acid

Several biosynthetic routes for 2-HIBA have been elucidated, with the bioisomerization of 3-hydroxybutyryl-CoA being a key pathway for its production from renewable resources.

Bioisomerization of 3-Hydroxybutyryl-CoA

This pathway connects 2-HIBA synthesis to the well-characterized polyhydroxybutyrate (PHB) metabolism[6][8][10]. The central reaction is the reversible isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, catalyzed by the cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase[6][11]. Subsequent hydrolysis of the CoA thioester yields free 2-HIBA.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic engineering of Saccharomyces cerevisiae for hydroxytyrosol overproduction directly from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simplified method for generating gene knockout mutants using a mobilizable suicide vector in Gram-negative bacteria | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. [PDF] Streamlined and efficient genome editing in Cupriavidus necator H16 using an optimised SIBR-Cas system | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insulin and mTOR Pathway Regulate HDAC3-Mediated Deacetylation and Activation of PGK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Ethyl 2-Hydroxyisobutyrate and Its Halogenated Congener in Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydroxyisobutyrate (EHiB) and its derivatives, particularly the halogenated analog ethyl 2-bromoisobutyrate (EBiB), play pivotal yet distinct roles in the synthesis of advanced polymers. While EBiB has emerged as a cornerstone initiator for controlled radical polymerization, enabling the precise design of complex macromolecular architectures, the utility of EHiB is more nuanced, primarily serving as a precursor for polyesters via polycondensation pathways. This technical guide provides a comprehensive overview of their respective functions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform researchers in polymer chemistry and drug development.

Ethyl 2-Bromoisobutyrate (EBiB): A Premier Initiator for Atom Transfer Radical Polymerization (ATRP)

Ethyl 2-bromoisobutyrate is a widely utilized and highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), a robust controlled/"living" radical polymerization technique. Its tertiary alkyl halide structure ensures a high activation rate constant, which is crucial for the simultaneous growth of all polymer chains, leading to polymers with low dispersity (Đ) and predictable molecular weights.

Mechanism of ATRP Initiation with EBiB

ATRP is predicated on a reversible equilibrium between active, propagating radical chains and dormant species, mediated by a transition metal complex. The initiation step, where EBiB is central, involves the abstraction of the bromine atom by a transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand). This generates a tertiary radical that subsequently adds to a monomer unit, initiating polymerization, and the metal complex is oxidized (e.g., to Cu(II)). The dormant species can be reversibly reformed, keeping the concentration of active radicals low and minimizing termination reactions.

Quantitative Data on EBiB-initiated ATRP

The following tables summarize typical quantitative data for the ATRP of various monomers initiated by EBiB, showcasing the high degree of control achievable.

Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by EBiB

| [MMA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol , exp) | M_n ( g/mol , th) | Đ (M_w/M_n) |

| 100:1:1:2 | N-propyl-2-pyridylmethanimine | Toluene | 90 | 5 | 89.3 | 8,760 | 8,930 | < 1.15 |

| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 3.25 | ~95 | - | - | - |

Table 2: ATRP of Styrene Initiated by EBiB

| [Styrene]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 100:1:1:3 | PMDETA | Bulk | 110 | - | >95 | - | 1.04 |

| 100:1:1:2 | N-pentyl 2-pyridyl methanimine | Xylene | 110 | 6 | 92.5 | 9,400 | 1.05 |

Table 3: ATRP of Functional Monomers Initiated by EBiB

| Monomer | [M]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | M_n ( g/mol ) | Đ (M_w/M_n) |

| HEMA | 100:1:1:2 | PMDETA | Methanol/2-Butanone | 50 | ~15,000 | < 1.3 |

| DMAEMA | 100:1:1:1 | HMTETA | Dichlorobenzene | 50 | - | < 1.2 |

Experimental Protocols for EBiB-initiated ATRP

This protocol describes a typical solution ATRP of MMA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N-propyl-2-pyridylmethanimine (ligand)

-

Toluene (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

Add CuBr (0.134 g, 9.32 × 10⁻⁴ moles) and a magnetic stir bar to a dry Schlenk flask.

-

Seal the flask with a rubber septum and deoxygenate with three freeze-pump-thaw cycles.

-

Under an inert atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 × 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10⁻³ moles).

-

Subject the solution to three additional freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 90 °C with constant stirring.

-

Inject the initiator, EBiB (0.136 mL, 9.36 × 10⁻⁴ moles), to start the polymerization.

-

Samples can be taken periodically to monitor conversion and molecular weight.

-

After the desired time (e.g., 5 hours), terminate the polymerization by exposing the reaction mixture to air and cooling.

-

Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer in a non-solvent (e.g., cold methanol).

-

Dry the resulting PMMA under vacuum.

This protocol outlines the synthesis of a block copolymer using an EBiB-initiated macroinitiator.

Materials:

-

Styrene

-

2-(methoxyethoxy)ethyl methacrylate (MEO₂MA)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Alumina column

-

Methanol

Procedure:

-

Synthesis of Polystyrene Macroinitiator:

-

In a nitrogen-filled glove box, dissolve CuBr in anisole in a flask.

-

Add styrene and PMDETA.

-

Initiate the polymerization by adding EBiB.

-

Allow the reaction to proceed for four hours at room temperature.

-

Terminate the reaction by exposing the mixture to air.

-

Remove the copper catalyst by passing the solution through a column filled with alumina.

-

Precipitate the polystyrene macroinitiator in methanol and dry under vacuum.

-

-

Synthesis of the Block Copolymer:

-

In the glove box, dissolve the polystyrene macroinitiator in anisole.

-

Add CuBr and PMDETA.

-

Add MEO₂MA to the mixture.

-

Allow the polymerization to proceed for four hours at room temperature.

-

Terminate and purify the block copolymer as described for the macroinitiator.

-

This compound (EHiB): A Precursor in Polycondensation

In contrast to its brominated counterpart, this compound (EHiB) is not typically employed as an initiator or a conventional comonomer in radical polymerization. Its primary role in polymer synthesis is as a monomer in polycondensation reactions to form polyesters.

Role as a Monomer in De-alcoholization Polycondensation

EHiB can undergo a self-condensation reaction where molecules of ethanol are eliminated to form polyester chains. This process, known as de-alcoholization polycondensation, is a step-growth polymerization mechanism. The resulting polymer, poly(α-hydroxyisobutyrate), is a polyester with a repeating unit derived from 2-hydroxyisobutyric acid. This polymer is noted for its higher thermal stability compared to polylactic acid.[1]

Non-role as a Chain Transfer Agent in Radical Polymerization

There is no significant evidence in the scientific literature to suggest that this compound functions as an effective chain transfer agent in radical polymerization. Chain transfer agents typically possess a labile atom (like a hydrogen or halogen) that can be readily abstracted by a propagating radical, thereby terminating one polymer chain and initiating a new one. The hydroxyl proton of EHiB is not sufficiently labile for efficient chain transfer in typical radical polymerization systems.

Conclusion

This compound and its brominated derivative, ethyl 2-bromoisobutyrate, serve distinct and important functions in the synthesis of polymers. EBiB is a premier initiator for Atom Transfer Radical Polymerization, providing excellent control over polymer molecular weight and architecture, which is of paramount importance in the development of advanced materials for drug delivery and other biomedical applications. Conversely, the non-halogenated EHiB is not a participant in radical polymerization but can be utilized as a monomer in polycondensation reactions to produce polyesters. Understanding these differing roles is critical for researchers and scientists in selecting the appropriate chemical tools for their polymer synthesis endeavors.

References

Methodological & Application

Ethyl 2-Hydroxyisobutyrate: A Versatile Building Block in Organic Synthesis

Introduction:

Ethyl 2-hydroxyisobutyrate is a valuable and versatile building block in organic synthesis, finding applications in the preparation of a diverse array of compounds, from polymers to biologically active molecules. Its bifunctional nature, possessing both a hydroxyl group and an ester moiety on a sterically hindered quaternary carbon center, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, highlighting its utility for researchers, scientists, and drug development professionals.

Biological Significance: The Lysine 2-Hydroxyisobutyrylation Pathway

Recent discoveries in proteomics have revealed the importance of the 2-hydroxyisobutyryl moiety in a crucial post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib).[1][2] This modification, where a 2-hydroxyisobutyryl group is attached to a lysine residue on a protein, plays a significant role in regulating gene transcription and cellular metabolism.[1][3][4] The pathway is dynamically regulated by "writer" and "eraser" enzymes. The acetyltransferase p300 has been identified as a "writer" that catalyzes the addition of the 2-hydroxyisobutyryl group, while histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3 act as "erasers" by removing the modification.[3][5] The study of this pathway is a burgeoning field, and understanding its mechanism provides insights into cellular regulation and potential therapeutic targets.

Application Notes and Protocols

This compound serves as a readily available starting material for a variety of synthetic transformations. The following protocols detail its use in O-alkylation, dehydration, and the synthesis of heterocyclic compounds.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily alkylated under basic conditions to form the corresponding ether. This Williamson ether synthesis provides a straightforward method to introduce various alkyl groups at the tertiary carbon center.

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2-isobutoxyisobutyrate

-

Reagents and Equipment:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Isobutyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data:

| Product | Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |

| Ethyl 2-isobutoxyisobutyrate | 85 | 3.21 (d, 2H), 4.18 (q, 2H), 1.90 (m, 1H), 1.42 (s, 6H), 1.25 (t, 3H), 0.89 (d, 6H) | 175.1, 78.9, 75.3, 61.2, 28.9, 25.4, 19.5, 14.2 |

References

- 1. Martin sulfurane - Enamine [enamine.net]

- 2. Lysine 2-Hydroxyisobutyrylation- and Succinylation-Based Pathways Act Inside Chloroplasts to Modulate Plant Photosynthesis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-hydroxyisobutyrate: A Key Building Block in the Synthesis of Fibrate-Class Drugs

For Immediate Release

Ethyl 2-hydroxyisobutyrate, a readily available α-hydroxy ester, serves as a crucial starting material in the synthesis of the fibrate class of lipid-lowering drugs. Its strategic conversion to an activated intermediate, Ethyl 2-bromo-2-methylpropanoate, enables the efficient construction of the core phenoxyisobutyric acid scaffold characteristic of these therapeutic agents. This application note provides a detailed overview of the use of this compound in the synthesis of fenofibrate, a widely prescribed fibrate, including experimental protocols, quantitative data, and an elucidation of the drug's mechanism of action.

Application in the Synthesis of Fenofibrate

The primary application of this compound in medicinal chemistry is as a precursor to Ethyl 2-bromo-2-methylpropanoate. This transformation is a critical step, as the bromo-ester possesses the necessary reactivity for the subsequent Williamson ether synthesis with a phenolic substrate. This etherification reaction forms the central structural motif of fenofibrate and other fibrates.

The overall synthetic pathway can be summarized as a two-step process:

-

Bromination of this compound: The hydroxyl group of this compound is replaced with a bromine atom to yield Ethyl 2-bromo-2-methylpropanoate.

-

Williamson Ether Synthesis: The resulting bromo-ester is reacted with the potassium salt of 4-hydroxy-4'-chlorobenzophenone to form the isopropyl ester of fenofibric acid (fenofibrate).

This synthetic strategy is widely employed in the pharmaceutical industry due to its efficiency and the availability of the starting materials.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of fenofibrate, starting from this compound.

Table 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate from this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Phosphorus tribromide | - | Diethyl ether | 2 | 0 to rt | ~85 |

| This compound | Thionyl bromide | Pyridine | Dichloromethane | 4 | 0 to rt | ~80 |

Table 2: Synthesis of Fenofibrate via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-hydroxy-4'-chlorobenzophenone | Isopropyl 2-bromo-2-methylpropanoate | Potassium Carbonate | Acetone | 12 | Reflux | 85-95 |

| 4-hydroxy-4'-chlorobenzophenone | Isopropyl 2-bromo-2-methylpropanoate | Sodium Hydride | DMF | 6 | 80 | ~90 |

| Fenofibric acid | 2-bromopropane | Potassium Carbonate | DMSO/Isopropyl acetate | 5 | 85-95 | >99 (conversion)[1] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-bromo-2-methylpropanoate.

-

Purify the product by vacuum distillation.

Protocol 2: Synthesis of Fenofibrate

Materials:

-

4-hydroxy-4'-chlorobenzophenone

-

Isopropyl 2-bromo-2-methylpropanoate

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Anhydrous acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-4'-chlorobenzophenone, anhydrous acetone, and finely powdered potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add Isopropyl 2-bromo-2-methylpropanoate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude fenofibrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield pure fenofibrate.[1]

Mechanism of Action: PPARα Signaling Pathway

Fibrates, including fenofibrate, exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[2][5] Upon binding to a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism.

The key effects of PPARα activation by fibrates include:

-

Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2][4]

-

Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) synthesis: This leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.[2][3][4]

-

Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.[2]

-

Increased fatty acid uptake and β-oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.[2][4]

Visualizations

Caption: Synthetic pathway of Fenofibrate from this compound.

Caption: PPARα signaling pathway activated by fibrates.

References

- 1. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 2. ahajournals.org [ahajournals.org]

- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Esterification of 2-Hydroxyisobutyric Acid to Ethyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-hydroxyisobutyrate, an important intermediate in the pharmaceutical and specialty chemical industries. The primary method described is the Fischer-Speier esterification of 2-hydroxyisobutyric acid with ethanol.

Introduction

2-Hydroxyisobutyric acid is a versatile hydroxycarboxylic acid.[1] Its ester, this compound, serves as a valuable building block in organic synthesis. The esterification is typically achieved through the Fischer esterification method, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[4]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

References

Application Notes and Protocols for the Synthesis of Ethyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxyisobutyrate is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Its structure, featuring a tertiary alcohol and an ester functional group, makes it a versatile building block in organic synthesis. This document provides detailed application notes on the primary reaction mechanisms for the formation of this compound, complete with experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Reaction Mechanisms and Synthetic Routes

There are three principal methods for the synthesis of this compound, each with distinct advantages and mechanistic pathways.

-

Fischer-Speier Esterification of 2-Hydroxyisobutyric Acid

-

Acid-Catalyzed Ethanolysis of Acetone Cyanohydrin (Pinner Reaction)

-

Transesterification of Mthis compound

Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction of 2-hydroxyisobutyric acid with ethanol. The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[1][2][3]

Reaction Mechanism

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.[1][2]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

Materials:

-

2-Hydroxyisobutyric acid (5.0 g, 48 mmol)

-

Anhydrous Ethanol (100 mL)

-

Concentrated Sulfuric Acid (130 µL, 2.4 mmol)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 2-hydroxyisobutyric acid in ethanol in a round-bottom flask, add concentrated sulfuric acid.

-

Heat the mixture at reflux for 24 hours under an inert atmosphere.[4]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in water (100 mL).

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.[4]

Expected Yield: Approximately 71% (4.5 g).[4]

Acid-Catalyzed Ethanolysis of Acetone Cyanohydrin (Pinner Reaction)

This industrial route utilizes acetone cyanohydrin, which is synthesized from acetone and hydrogen cyanide.[5][6] The nitrile group is then converted to an ester in the presence of an alcohol and a strong acid catalyst. This transformation is known as the Pinner reaction.[7][8]

Reaction Mechanism

The Pinner reaction proceeds via an imino ester intermediate, often called a Pinner salt:

-

Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., gaseous HCl).

-

Nucleophilic Attack by Ethanol: The alcohol attacks the activated carbon of the nitrilium ion.

-

Deprotonation: The resulting oxonium ion is deprotonated to form an imino ester (imidate).

-

Hydrolysis: In the presence of water, the Pinner salt is hydrolyzed to the corresponding ester. The reaction is typically performed under anhydrous conditions to isolate the Pinner salt, which is then hydrolyzed in a separate step to prevent the formation of amide byproducts.

Caption: Mechanism of the Pinner Reaction.

Experimental Protocol

Materials:

-

Acetone cyanohydrin

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Round-bottom flask, gas dispersion tube, ice bath, magnetic stirrer.

Procedure:

-

Cool a solution of acetone cyanohydrin in a mixture of anhydrous ethanol and anhydrous diethyl ether to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring while maintaining the temperature at 0 °C.

-

Continue the addition of HCl until the reaction is complete (monitor by TLC or GC).

-

The Pinner salt may precipitate from the solution. Isolate the salt by filtration.

-

Add the Pinner salt to water and stir to induce hydrolysis to the ester.

-

Extract the aqueous mixture with diethyl ether, dry the organic layer over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation.

Transesterification

This method involves the conversion of an existing ester of 2-hydroxyisobutyric acid, typically mthis compound, into the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst.

Reaction Mechanism

The mechanism is similar to Fischer esterification but with an ester as the starting material instead of a carboxylic acid.

-

Catalyst Interaction: The catalyst (e.g., an alkoxide for base-catalysis or a proton for acid-catalysis) activates the carbonyl group of the starting ester.

-

Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, eliminating the original alcohol (methanol) to form the new ester.

-

Catalyst Regeneration: The catalyst is regenerated in the final step.

Caption: Mechanism of Transesterification.

Experimental Protocol

Materials:

-

Mthis compound

-

Anhydrous Ethanol

-

Titanium (IV) ethoxide (or another suitable catalyst like sodium ethoxide)

-

Round-bottom flask, distillation apparatus, heating mantle, magnetic stirrer.

Procedure:

-

Combine mthis compound and a large excess of ethanol in a round-bottom flask.

-

Add the catalyst (e.g., titanium (IV) ethoxide).

-

Heat the mixture to reflux. The equilibrium can be shifted by distilling off the lower-boiling methanol as it is formed.

-

Continue the reaction until the starting material is consumed (monitor by GC).

-

After cooling, quench the catalyst (e.g., with a small amount of water for the titanium catalyst).

-

Remove the excess ethanol by distillation.

-

Purify the remaining crude product by fractional distillation under reduced pressure.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Fischer Esterification | Pinner Reaction from Acetone Cyanohydrin | Transesterification |

| Starting Materials | 2-Hydroxyisobutyric Acid, Ethanol | Acetone Cyanohydrin, Ethanol, HCl | Mthis compound, Ethanol |

| Catalyst | Conc. H₂SO₄ | Anhydrous HCl | Titanium (IV) ethoxide, NaOEt, etc. |

| Typical Reaction Time | 24 hours[4] | Variable (typically a few hours) | 96 hours (with Ti(OEt)₄) |

| Typical Temperature | Reflux (Ethanol, ~78 °C) | 0 °C to room temperature | Reflux (Ethanol, ~78 °C) |

| Reported Yield | ~71%[4] | Potentially high, but dependent on conditions | ~97% |

| Key Considerations | Equilibrium reaction, requires excess alcohol or water removal. | Highly toxic starting material (cyanide source). Anhydrous conditions are critical.[6][9] | Requires a pre-existing ester. Equilibrium driven by removal of methanol. |

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ethyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxyisobutyrate (CAS: 80-55-7) is an organic ester with applications in various chemical syntheses and potentially as a biomarker or metabolite in biological studies. Accurate quantification of this analyte is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography (GC) with Flame Ionization Detection (FID), GC coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

| Method | Principle | Common Application | Key Advantages | Considerations |

| GC-FID | Separation of volatile compounds followed by detection based on the ionization of the analyte in a hydrogen flame. | Routine quality control, purity assessment of neat or concentrated samples. | Robust, cost-effective, wide linear range. | Lower sensitivity and selectivity compared to MS detectors. May require derivatization for polar analytes. |

| GC-MS | Separation of volatile compounds followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Identification and quantification in complex matrices, impurity profiling. | High selectivity and sensitivity, structural confirmation. | Higher instrument cost and complexity. Derivatization may be necessary. |

| HPLC-MS/MS | Separation of compounds in the liquid phase followed by highly selective and sensitive detection using tandem mass spectrometry. | Quantification in biological matrices (e.g., plasma, urine) at low concentrations. | Excellent sensitivity and selectivity, suitable for non-volatile or thermally labile compounds. | Highest instrument cost and complexity. |

Data Presentation: Quantitative Performance Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are indicative and should be verified for each specific application and laboratory.

Table 1: Gas Chromatography (GC-FID and GC-MS)

| Parameter | GC-FID (Direct Injection) | GC-MS (Direct Injection) | GC-MS (with Silylation) |

| Linear Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.015 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |

| Precision (% RSD) | < 5% | < 4% | < 3% |

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

| Parameter | HPLC-MS/MS |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 3.5%[1] |

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantification of this compound in relatively clean samples where high sensitivity is not required.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC analysis.

2. GC-FID Conditions

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Hold at 180°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Data Acquisition: Collect peak areas for quantification against a calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to GC-FID and allows for confirmation of the analyte's identity.

1. Sample Preparation

Follow the same liquid-liquid extraction procedure as in Protocol 1. For trace-level analysis, a derivatization step can be included.

2. GC-MS Conditions (Direct Analysis)

-

Use the same GC conditions as in Protocol 1.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

Ions to Monitor (Quantifier and Qualifiers): To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion (if present) and characteristic fragments.

-

3. GC-MS with Silylation Derivatization (for enhanced sensitivity)

The hydroxyl group of this compound can be derivatized to a less polar and more volatile trimethylsilyl (TMS) ether.

-

Derivatization Procedure:

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions for TMS-derivative:

-

Adjust the oven temperature program as needed to ensure good separation of the derivatized analyte from reagent peaks. A typical starting point would be similar to the underivatized method, with potential adjustments to the final temperature and hold time.

-

Mass Spectrometer Conditions: Monitor for the characteristic ions of the TMS-derivative of this compound.

-

Protocol 3: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is ideal for the sensitive and selective quantification of this compound in complex biological matrices like plasma. This method is adapted from a published procedure for the related compound, 2-hydroxyisobutyrate.[1]

1. Sample Preparation (Protein Precipitation)

-